molecular formula C24H14N2O4 B11949405 2-Phenyl-3-phthalimidoquinoline-4-carboxylic acid

2-Phenyl-3-phthalimidoquinoline-4-carboxylic acid

Cat. No.: B11949405
M. Wt: 394.4 g/mol
InChI Key: HDKYNJNNJIWJGO-UHFFFAOYSA-N
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Description

2-Phenyl-3-phthalimidoquinoline-4-carboxylic acid is a complex organic compound with the molecular formula C24H14N2O4 and a molecular weight of 394.39 g/mol This compound is known for its unique structure, which includes a quinoline core, a phenyl group, and a phthalimido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-phthalimidoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of aniline with 2-nitrobenzaldehyde to form 2-phenylquinoline. This intermediate is then subjected to a series of reactions, including nitration, reduction, and cyclization, to introduce the phthalimido group and the carboxylic acid functionality .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-phthalimidoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the phthalimido group.

    Substitution: The phenyl group and the quinoline core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-Phenyl-3-phthalimidoquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-3-phthalimidoquinoline-4-carboxylic acid, particularly in medicinal applications, involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to changes in gene expression and can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Lacks the phthalimido group but shares the quinoline core and phenyl group.

    3-Phthalimidoquinoline-4-carboxylic acid: Similar structure but without the phenyl group.

    2-Phenyl-3-phthalimidoquinoline: Similar structure but lacks the carboxylic acid functionality.

Uniqueness

2-Phenyl-3-phthalimidoquinoline-4-carboxylic acid is unique due to the presence of both the phthalimido group and the carboxylic acid functionality, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H14N2O4

Molecular Weight

394.4 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C24H14N2O4/c27-22-15-10-4-5-11-16(15)23(28)26(22)21-19(24(29)30)17-12-6-7-13-18(17)25-20(21)14-8-2-1-3-9-14/h1-13H,(H,29,30)

InChI Key

HDKYNJNNJIWJGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2N4C(=O)C5=CC=CC=C5C4=O)C(=O)O

Origin of Product

United States

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